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For Researchers, Scientists, and Drug Development Professionals

Disclaimer
This document is intended for informational purposes for research and drug development

professionals only. 2CB-Ind and its related compounds are subject to strict legal and regulatory

control in many jurisdictions. All activities involving these substances must be conducted in full

compliance with applicable national and international laws and regulations, and with the

appropriate licenses and ethical approvals.

Introduction
2CB-Ind, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a

conformationally-restricted derivative of the potent psychedelic phenethylamine, 2C-B.

Developed by the medicinal chemistry research group of David E. Nichols, 2CB-Ind was

synthesized to investigate the bioactive conformation of phenethylamine ligands at the

serotonin 5-HT2A receptor. By restricting the rotational freedom of the ethylamine side chain,

researchers aimed to gain insights into the optimal orientation for receptor binding and

activation. This guide provides a comprehensive overview of the available technical information

on 2CB-Ind, focusing on its legal and scheduling status, pharmacological properties, and the

experimental protocols used in its preclinical characterization.
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As of late 2025, 2CB-Ind is not explicitly scheduled under the United Nations Convention on

Psychotropic Substances or listed as a controlled substance in the national laws of most

countries. However, its legal status is highly complex and largely determined by its close

structural and pharmacological relationship to 2C-B.

International Status: 2C-B is listed in Schedule II of the Convention on Psychotropic

Substances, subjecting it to international control measures.

United States: In the United States, 2C-B is classified as a Schedule I substance under the

Controlled Substances Act (CSA), indicating a high potential for abuse and no accepted

medical use.[1][2] While 2C-B-Ind is not specifically listed, it is highly likely to be considered a

controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813). To be

treated as a Schedule I substance, a compound must have a chemical structure that is

substantially similar to a Schedule I or II substance, and have a stimulant, depressant, or

hallucinogenic effect on the central nervous system that is substantially similar to or greater

than that of a Schedule I or II substance, or be represented or intended to have such an effect.

Given that 2C-B-Ind is a direct, conformationally-restricted analogue of 2C-B and retains

activity at the 5-HT2A receptor, it would likely meet the criteria of a controlled substance

analogue. Therefore, its manufacture, distribution, and possession for human consumption are

considered illegal.

European Union: The legal status of 2C-B-Ind in the European Union is determined by the

national laws of individual member states. However, many EU countries have broad "analogue"

or "generic" legislation that controls entire families of psychoactive substances. Given that 2C-

B is controlled throughout the EU, 2C-B-Ind would likely fall under these provisions in many

jurisdictions.

Other Jurisdictions: Many other countries, including Australia, Canada, and the United

Kingdom, have implemented controls on 2C-B and may have analogue legislation that would

also encompass 2C-B-Ind.[3]

Conclusion for Researchers: Due to the complexities of analogue legislation, researchers,

scientists, and drug development professionals must consult with legal counsel and relevant

regulatory authorities in their specific jurisdiction before commencing any research involving

2C-B-Ind. For research purposes, a DEA license for Schedule I substances would likely be

required in the United States.
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Pharmacological Data
The primary pharmacological data for 2CB-Ind comes from a 2006 study by McLean et al.

published in the Journal of Medicinal Chemistry.[4][5] This research focused on a series of

conformationally restricted analogues of 2C-B to probe the bioactive conformation at the 5-

HT2A receptor.

Table 1: Receptor Binding Affinities (Ki) of 2CB-Ind and Related Compounds

Compound 5-HT2A (human) Ki (nM) 5-HT2C (human) Ki (nM)

2C-B 4.9 ± 0.7 10.2 ± 1.5

(±)-2CB-Ind 47 ± 5 110 ± 10

Data extracted from McLean et al., 2006.[4][5]

As shown in Table 1, racemic 2CB-Ind displays a moderate affinity for the human 5-HT2A and

5-HT2C receptors, though it is several-fold weaker than its parent compound, 2C-B.

Experimental Protocols
The following protocols are based on the methodologies described by McLean et al. (2006) and

are representative of the techniques used to characterize 2CB-Ind.

Synthesis of (±)-2CB-Ind
The synthesis of 2CB-Ind is a multi-step process starting from commercially available

precursors. The following is a generalized workflow based on the synthesis of related 1-

aminomethylbenzocycloalkanes.

Starting Materials Step 1: Friedel-Crafts Acylation Step 2: Reduction Step 3: Cyclization Step 4: Formylation Step 5: Reduction of Formyl Group Step 6: Bromination (±)-2CB-Ind

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (±)-2CB-Ind.
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A detailed, step-by-step protocol for the synthesis of 2CB-Ind is not publicly available in a

format suitable for direct replication without consulting the primary literature and adapting

procedures for related compounds. Researchers should refer to the supplementary information

of McLean et al. (2006) for specific reagents, reaction conditions, and purification methods.

In Vitro Pharmacology: Receptor Binding Assays
The affinity of 2CB-Ind for serotonin receptors was determined using radioligand binding

assays with membranes prepared from cells stably expressing the human 5-HT2A or 5-HT2C

receptors.

Protocol: 5-HT2A Receptor Binding Assay (Competitive Inhibition)

Membrane Preparation:

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT2A

receptor.

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

Resuspend the final membrane pellet in assay buffer and determine the protein

concentration (e.g., using a Bradford assay).

Binding Assay:

In a 96-well plate, combine the following in assay buffer:

A fixed concentration of a high-affinity radioligand (e.g., [3H]ketanserin).

Varying concentrations of the test compound (2CB-Ind).

Cell membrane preparation.
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For non-specific binding determination, a separate set of wells should contain the

radioligand, membranes, and a high concentration of a known 5-HT2A antagonist (e.g.,

spiperone).

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow

binding to reach equilibrium.

Filtration and Detection:

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester

to separate bound from free radioligand.

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 (the concentration of test compound that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

In Vitro Pharmacology: Functional Assays
The functional activity of 2CB-Ind as an agonist or antagonist at 5-HT2A and 5-HT2C receptors

is typically assessed by measuring the accumulation of second messengers, such as inositol

phosphates (IP), following receptor activation.
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Protocol: Phosphoinositide Hydrolysis Assay

Cell Culture and Labeling:

Culture cells expressing the receptor of interest (e.g., HEK-293 cells with human 5-HT2A

receptors).

Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium.

This incorporates the radiolabel into the cell membrane phosphoinositides.

Agonist Stimulation:

Wash the cells to remove excess radiolabel.

Pre-incubate the cells in assay buffer containing LiCl. LiCl inhibits inositol

monophosphatase, leading to the accumulation of inositol phosphates.

Add varying concentrations of the test compound (2CB-Ind) and incubate for a specific

time (e.g., 30-60 minutes) at 37°C.

Extraction of Inositol Phosphates:

Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

Separate the total inositol phosphates from the cell lysate using anion-exchange

chromatography columns.

Elute the inositol phosphates and collect them in scintillation vials.

Detection and Analysis:

Add scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation

counter.

Plot the amount of [3H]inositol phosphates produced against the logarithm of the agonist

concentration.
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Determine the EC50 (the concentration of agonist that produces 50% of the maximal

response) and the Emax (the maximum response) by non-linear regression analysis.

Signaling Pathways
2CB-Ind is an agonist at 5-HT2A and 5-HT2C receptors. Both of these receptors are G-protein

coupled receptors (GPCRs) that primarily couple to the Gq/G11 family of G-proteins. Activation

of this pathway leads to the stimulation of phospholipase C (PLC), which in turn initiates a

cascade of intracellular events.

5-HT2A/2C Receptor Gq/G11 Signaling Pathway
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Caption: The canonical 5-HT2A/2C receptor Gq/G11 signaling cascade.
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Description of the Pathway:

Receptor Activation: 2CB-Ind binds to the 5-HT2A or 5-HT2C receptor, causing a

conformational change.

G-Protein Coupling: The activated receptor interacts with the heterotrimeric G-protein

Gq/G11, promoting the exchange of GDP for GTP on the α-subunit (Gαq).

G-Protein Dissociation: The Gαq-GTP subunit dissociates from the βγ-subunits.

PLC Activation: Gαq-GTP binds to and activates phospholipase C-β (PLCβ).

PIP2 Hydrolysis: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a

membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds

to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This opens calcium

channels, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i).

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction

with the increased intracellular calcium, recruits and activates protein kinase C (PKC).

Downstream Effects: Both the elevated [Ca2+]i (which can activate calcium/calmodulin-

dependent protein kinases - CaMKs) and activated PKC go on to phosphorylate a multitude

of intracellular proteins, leading to a wide range of cellular responses, including modulation

of ion channel activity, gene expression, and neurotransmitter release. These downstream

effects are ultimately responsible for the psychoactive properties of 5-HT2A receptor

agonists.

Conclusion
2CB-Ind is a valuable research tool for understanding the structure-activity relationships of

phenethylamine psychedelics at serotonin 5-HT2 receptors. While its pharmacological profile

indicates it is less potent than its parent compound, 2C-B, the study of such conformationally

restricted analogues is crucial for designing novel ligands with specific properties and for

elucidating the molecular mechanisms of psychedelic drug action. Researchers and drug
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development professionals must remain acutely aware of the complex legal landscape

surrounding this and similar compounds, which are often controlled under analogue legislation.

Future research may further explore the functional selectivity of 2CB-Ind and its enantiomers to

dissect the specific signaling pathways responsible for the diverse effects of 5-HT2A receptor

activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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